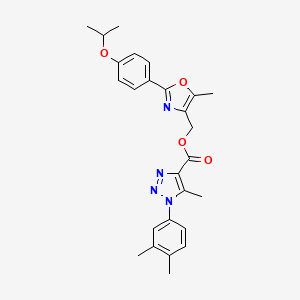
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
BenchChem offers high-quality (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrel Bonding Interactions and Structural Analysis
Another study explored the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives. This research delved into the structural aspects, focusing on π-hole tetrel bonding interactions, and analyzed these interactions using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The study also examined molecular electrostatic potential (MEP) surface calculations to understand the nature of interactions and their energy implications (Ahmed et al., 2020).
Novel Antifungal Compound
Research on a novel antifungal compound from the 1,2,4-triazole class provided insights into its pharmacologically relevant physicochemical properties. The compound, identified as L-173, was assessed for solubility in various solvents, with findings indicating poor solubility in buffer solutions and better solubility in alcohols. The study utilized the Van't Hoff and Apelblat equations to model solubility and employed Hansen solubility parameters and the Hoftyzer and Van Krevelen method to evaluate solubility in different solvents. Additionally, thermodynamic parameters of solubility and transfer processes were calculated, providing a comprehensive understanding of the compound's solubility characteristics and potential adsorption in biological media (Volkova et al., 2020).
Synthesis and Antitumor Activity
A study on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles through a click chemistry approach presented significant findings. The synthesized derivatives were subjected to cytotoxicity screening against a panel of human cancer cell lines. The results revealed that certain analogues exhibited better cytotoxic activity compared to 7-hydroxy-4-phenylchromen-2-one. Notably, one compound demonstrated potent inhibitory effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis, highlighting its antitumor potential (Liu et al., 2017).
Trypanocidal Activity from Plant Extracts
Research on the isolation of 2,5-diphenyloxazole derivatives from the roots of Oxytropis lanata shed light on their trypanocidal activity against Trypanosoma congolense, the agent responsible for African trypanosomosis in animals. The study emphasized the inhibitory activity of oxazoles with di- and trihydroxy groups, with one particular compound showing the most potent inhibitory activity, illustrating the potential of these derivatives in combating trypanosomosis (Banzragchgarav et al., 2016).
Propriétés
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)33-22-11-8-20(9-12-22)25-27-23(19(6)34-25)14-32-26(31)24-18(5)30(29-28-24)21-10-7-16(3)17(4)13-21/h7-13,15H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALZEOTHPGQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)
![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)
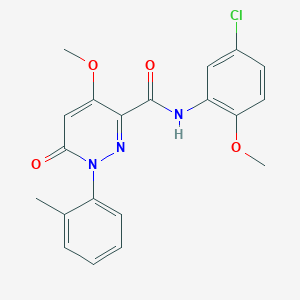
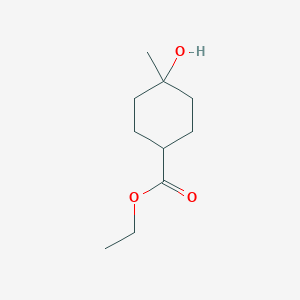

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)
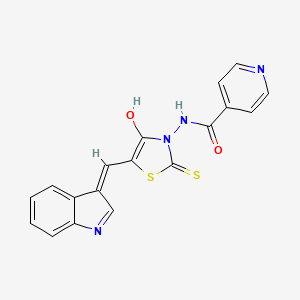
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
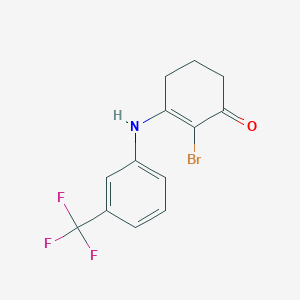
![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)